Cas no 871888-83-4 (4-Bromo-2-ethoxy-1-methylbenzene)

4-Bromo-2-ethoxy-1-methylbenzene is a brominated aromatic compound featuring an ethoxy and methyl substituent on the benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine atom provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, while the ethoxy and methyl groups contribute to steric and electronic modulation. Its stability and well-defined reactivity profile enhance its utility in precision synthesis. The compound is typically handled under standard laboratory conditions, ensuring compatibility with a range of synthetic protocols.
4-Bromo-2-ethoxy-1-methylbenzene structure
871888-83-4 structure
Product Name:4-Bromo-2-ethoxy-1-methylbenzene
CAS No:871888-83-4
MF:C9H11BrO
MW:215.087042093277
MDL:MFCD11617247
CID:1083496
PubChem ID:53440125
Update Time:2025-05-22

4-Bromo-2-ethoxy-1-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-ethoxy-1-methylbenzene
    • 4-Bromo-2-ethoxytolune
    • 1-Bromo-3-ethoxy-4-methylbenzene
    • 4-BROMO-2-ETHOXYTOLUENE
    • AM87305
    • Z0931
    • ST24043369
    • 4-Bromo-2-ethoxy-1-methylbenzene (ACI)
    • Phenetole, 5-bromo-2-methyl- (2CI)
    • 871888-83-4
    • DB-367430
    • DS-14904
    • SCHEMBL18758854
    • WJB88883
    • AKOS022181385
    • DTXSID50702385
    • MFCD11617247
    • CS-0151513
    • SY317166
    • N10217
    • MDL: MFCD11617247
    • Inchi: 1S/C9H11BrO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3H2,1-2H3
    • InChI Key: OKMPDBGMEITHKJ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(OCC)C(C)=CC=1

Computed Properties

  • Exact Mass: 213.999
  • Monoisotopic Mass: 213.999
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 9.2

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 150 °C
  • Boiling Point: 252.7±13.0 °C at 760 mmHg
  • Flash Point: 106.7±19.8 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

4-Bromo-2-ethoxy-1-methylbenzene Security Information

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4-Bromo-2-ethoxy-1-methylbenzene Suppliers

Amadis Chemical Company Limited
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(CAS:871888-83-4)4-Bromo-2-ethoxy-1-methylbenzene
Order Number:A1185844
Stock Status:in Stock
Quantity:10g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:59
Price ($):166.0/296.0/867.0
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Additional information on 4-Bromo-2-ethoxy-1-methylbenzene

Comprehensive Guide to 4-Bromo-2-ethoxy-1-methylbenzene (CAS No. 871888-83-4): Properties, Applications, and Industry Insights

4-Bromo-2-ethoxy-1-methylbenzene (CAS No. 871888-83-4) is a versatile aromatic compound widely utilized in organic synthesis and pharmaceutical research. With the growing demand for brominated aromatic compounds in agrochemicals, dyes, and specialty chemicals, this compound has garnered significant attention. Its molecular structure, featuring a bromo substituent and ethoxy group, makes it a valuable intermediate for constructing complex molecules. Researchers often search for "4-Bromo-2-ethoxy-1-methylbenzene synthesis" or "CAS 871888-83-4 applications," reflecting its relevance in modern chemistry.

The compound’s physicochemical properties, such as its melting point (≈ 45-50°C) and solubility in organic solvents like ethanol and dichloromethane, make it suitable for diverse reactions. Recent trends highlight its role in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in drug discovery. Queries like "how to purify 4-Bromo-2-ethoxy-1-methylbenzene" or "stability under reflux conditions" are common among synthetic chemists optimizing protocols.

In the pharmaceutical sector, 4-Bromo-2-ethoxy-1-methylbenzene serves as a precursor for biologically active molecules, including kinase inhibitors and antimicrobial agents. Its electron-rich benzene ring facilitates electrophilic substitutions, enabling derivatization for targeted applications. Environmental concerns have also spurred interest in "green synthesis of bromo aromatics," with researchers exploring catalytic methods to minimize waste.

From an industrial perspective, scalability and cost-effectiveness are critical. Manufacturers often address queries like "bulk suppliers of CAS 871888-83-4" or "technical-grade vs. analytical-grade purity." Regulatory compliance, such as REACH and FDA guidelines, further influences its commercial viability. Innovations in flow chemistry and continuous processing are reshaping production methods, aligning with sustainability goals.

Analytical characterization of 4-Bromo-2-ethoxy-1-methylbenzene typically involves GC-MS, NMR, and HPLC to ensure batch consistency. Lab technicians frequently search for "HPLC methods for brominated compounds" or "NMR peaks for 4-Bromo-2-ethoxy-1-methylbenzene," underscoring the need for precise quality control. Storage recommendations (e.g., inert atmosphere, low moisture) are equally vital to maintain stability.

Emerging applications in material science, such as organic semiconductors or liquid crystals, highlight the compound’s adaptability. Collaborations between academia and industry continue to explore its potential, driven by searches like "4-Bromo-2-ethoxy-1-methylbenzene in OLEDs." As research advances, this compound remains a cornerstone in synthetic chemistry, balancing tradition and innovation.

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Amadis Chemical Company Limited
(CAS:871888-83-4)4-Bromo-2-ethoxy-1-methylbenzene
A1185844
Purity:99%/99%/99%
Quantity:10g/25g/100g
Price ($):166.0/296.0/867.0
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